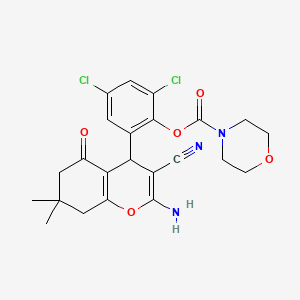![molecular formula C19H15ClN2O6 B15037179 N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]glycine](/img/structure/B15037179.png)
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between a benzodioxole derivative and a chlorophenylformamide under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler compounds or alter its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate or biochemical tool.
Medicine: Research explores its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are conducted to elucidate these interactions at the molecular level, providing insights into its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-[(2Z)-3-(6,7-Dimethoxy-2H-1,3-Benzodioxol-5-yl)-2-Hydroxyprop-2-enal: Shares the benzodioxole ring but differs in functional groups.
2-{[(2H-1,3-Benzodioxol-5-yl)(Hydroxy)Methylidene]Amino}Acetic Acid: Contains a similar benzodioxole structure but with different substituents.
Uniqueness
2-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15ClN2O6 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C19H15ClN2O6/c20-13-4-2-1-3-12(13)18(25)22-14(19(26)21-9-17(23)24)7-11-5-6-15-16(8-11)28-10-27-15/h1-8H,9-10H2,(H,21,26)(H,22,25)(H,23,24)/b14-7- |
InChI Key |
AOFNNRJRAISPNR-AUWJEWJLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCC(=O)O)\NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-phenyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B15037097.png)
![6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15037103.png)
![Butyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B15037106.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B15037110.png)
![5-(4-fluorophenyl)-3-(4-methylphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15037114.png)
![(5E)-5-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15037126.png)
![N-{[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B15037134.png)
![2-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15037138.png)
![N,N,2-trimethyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15037141.png)
![2,4-dichloro-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide](/img/structure/B15037145.png)
![2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15037152.png)

![(2Z)-2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15037160.png)

